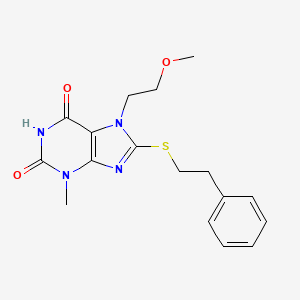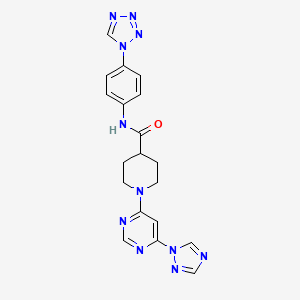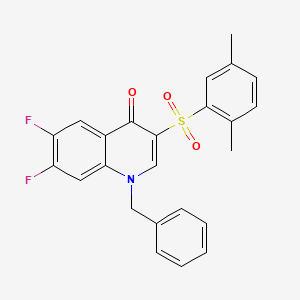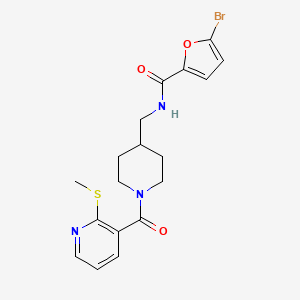
(S)-2-Amino-2-(2-chlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H10ClNO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chlorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-chloroacetophenone using chiral catalysts or biocatalysts. For example, engineered ketoreductases (KREDs) have been successfully used to achieve high enantioselectivity and yield . The reaction conditions often include mild temperatures and the use of co-factors such as NADPH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale biocatalytic processes or chemical reduction methods. The choice of method depends on factors such as cost, scalability, and environmental impact. Biocatalytic processes are preferred for their high selectivity and environmentally friendly nature, while chemical methods may be used for their simplicity and robustness.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2-chlorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-chloroacetophenone, while substitution of the chlorine atom can produce various substituted phenyl ethanol derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2-chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2-chlorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The chlorophenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-chlorophenyl)ethanol: Similar structure but lacks the amino group.
(S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with the chlorine atom in a different position.
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
(S)-2-Amino-2-(2-chlorophenyl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which provide multiple sites for chemical modification and interaction with biological targets. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(2S)-2-amino-2-(2-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSHRJUMADMG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2622857.png)
![2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B2622858.png)


![[4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2622862.png)
![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2622863.png)
![4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2622866.png)



![(2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine](/img/structure/B2622871.png)
![7-{6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2622873.png)
